Bepridil Hydrochloride

描述

Historical Context and Development of Bepridil (B108811) Hydrochloride

Bepridil hydrochloride was first developed in the 1970s. patsnap.com It emerged during a period of intense research into cardiovascular therapeutics, specifically aimed at managing conditions like angina pectoris. Initially synthesized and investigated for its anti-anginal properties, its development provided a new therapeutic option for patients with chronic stable angina. patsnap.comahajournals.org Although it was approved by the US Food and Drug Administration (FDA) for treating angina, it was later discontinued (B1498344) in the United States but remains in use in other countries. nih.gov Over the years, research has continued to explore its multifaceted mechanisms and potential applications beyond its original indication. nih.govwikipedia.orgresearchgate.net

Unique Pharmacological Classification and Distinguishing Features

This compound is primarily classified as a calcium channel blocker. patsnap.comselleckchem.com However, it is chemically distinct from other calcium channel blockers such as diltiazem (B1670644), nifedipine, and verapamil. drugbank.com Its pharmacological profile is considered unique because it does not act exclusively on calcium channels. patsnap.compatsnap.com

A key distinguishing feature of this compound is its ability to block multiple ion channels. patsnap.compatsnap.com In addition to its inhibitory effects on L-type calcium channels, it also blocks fast sodium channels and potassium channels. selleckchem.comdrugbank.compatsnap.com This multi-channel blockade contributes to its classification as a long-acting, non-selective calcium channel blocker with Type 1 anti-arrhythmic properties. drugbank.commedchemexpress.com The compound also interferes with calcium binding to calmodulin. drugbank.comnih.gov

The mechanism of action involves the inhibition of the transmembrane influx of calcium ions into cardiac and vascular smooth muscle. drugbank.com This leads to a reduction in myocardial contractility (negative inotropic effect), a decreased heart rate (negative chronotropic effect), and vasodilation of peripheral arterioles, which in turn reduces total peripheral resistance (afterload). drugbank.compatsnap.com By blocking sodium channels, bepridil affects the action potential of cardiac cells, prolonging it and the refractory period, which helps to stabilize cardiac rhythm. patsnap.com Its effect on potassium channels further contributes to the prolongation of the cardiac action potential and its anti-arrhythmic properties. patsnap.com

Significance in Cardiovascular Pharmacology Research

This compound holds considerable significance in the field of cardiovascular pharmacology research due to its complex and multifaceted mechanism of action. Its ability to target multiple ion channels has made it a valuable tool for studying the electrophysiology of the heart and the pathophysiology of cardiac arrhythmias and ischemia. patsnap.comnih.gov

Research has demonstrated its efficacy in treating chronic stable angina by both increasing oxygen supply to the myocardium and decreasing myocardial oxygen demand. ahajournals.orgpatsnap.com Studies have shown that it can increase exercise tolerance and reduce the frequency of angina attacks and the consumption of nitroglycerin. ahajournals.orgnih.govahajournals.org

Furthermore, its anti-arrhythmic properties have been a subject of extensive investigation. patsnap.comnih.gov By prolonging the action potential duration and the effective refractory period in atrial and ventricular tissues, it has shown potential in the management of various supraventricular and ventricular arrhythmias. nih.gov However, its pro-arrhythmic potential, specifically the risk of Torsade de pointes associated with QT interval prolongation, has also been a critical area of research and has influenced its clinical use. patsnap.comnih.gov The study of bepridil has provided valuable insights into the delicate balance of ion channel activity required for normal cardiac function and the complexities of anti-arrhythmic drug action.

Structure

3D Structure of Parent

属性

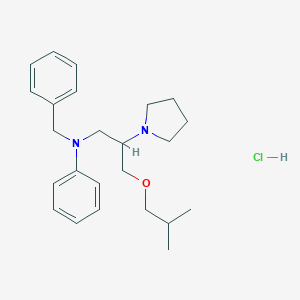

IUPAC Name |

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBBWYGMTNAYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64706-54-3 (Parent) | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00964274 | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68099-86-5, 74764-40-2 | |

| Record name | Bepridil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68099-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEPRIDIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEPRIDIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN7FF3W4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Molecular Interactions

Ion Channel Modulation by Bepridil (B108811) Hydrochloride

Bepridil hydrochloride exerts its primary effects by modulating the function of several types of ion channels, which are critical for cellular excitability and signaling. Its actions are not limited to a single channel type, contributing to its broad spectrum of activity. The compound is known to inhibit voltage-gated calcium channels, as well as sodium and potassium channels. patsnap.comselleckchem.com

Voltage-Gated Calcium Channel Inhibition

A central mechanism of this compound is the inhibition of voltage-gated calcium channels, which are essential for the contraction of cardiac and smooth muscle cells. patsnap.com By blocking these channels, bepridil reduces the influx of calcium ions into the cells, leading to a decrease in intracellular calcium concentration. patsnap.comnih.gov This action results in a negative inotropic effect (reduced heart muscle contractility) and vasodilation (relaxation of blood vessels). patsnap.com

This compound effectively blocks L-type calcium channels, which are prevalent in myocardial (heart) and vascular smooth muscle tissues. drugbank.com This blockade inhibits the transmembrane influx of calcium ions, a critical step for muscle contraction. drugbank.com In isolated preparations of both myocardial and vascular smooth muscle, bepridil has been shown to significantly reduce the inotropic response to calcium. drugbank.com This action contributes to its anti-anginal effects by dilating peripheral arterioles, which reduces the total peripheral resistance (afterload) the heart has to pump against. drugbank.com

This compound also acts as an inhibitor of the voltage-dependent P/Q-type calcium channel subunit alpha-1A. drugbank.com P/Q-type calcium channels, formed by the α1A subunit, are primarily located at presynaptic nerve terminals and play a crucial role in coupling neuronal excitation to the release of neurotransmitters. nih.gov By modulating these channels, bepridil can influence synaptic transmission.

Bepridil is an inhibitor of the voltage-dependent T-type calcium channel subunit alpha-1H. drugbank.com T-type calcium channels, also known as low-voltage activated channels, are involved in pacemaking functions in cardiac nodal cells and central neurons. uniprot.org The α1H subunit is a key component of these channels. wikipedia.org The inhibition of T-type channels by bepridil contributes to its diverse electrophysiological effects. Acute application of bepridil has been shown to block ICa.T (T-type calcium current) with an IC50 value ranging from 0.4–10.6 µmol·L−1. nih.gov

The inhibitory profile of bepridil extends to the voltage-dependent calcium channel subunit alpha-2/delta-2. drugbank.com The α2δ subunit is an auxiliary component of voltage-gated calcium channels that regulates the density and kinetics of the calcium current. drugbank.comuniprot.org By interacting with this subunit, bepridil can further influence the function of various calcium channel complexes.

Data on this compound's Ion Channel Inhibition

| Channel Type | Subunit | Effect | IC50 Value | Reference |

| L-type Calcium Channel | α1C | Inhibition | 0.5–1.6 µmol·L⁻¹ | nih.gov |

| T-type Calcium Channel | α1H | Inhibition | 0.4–10.6 µmol·L⁻¹ | nih.gov |

| P/Q-type Calcium Channel | α1A | Inhibition | Not Specified | drugbank.com |

| Alpha-2/Delta-2 Subunit | α2δ-2 | Inhibition | Not Specified | drugbank.com |

Sodium Channel Blocking Activity

This compound demonstrates significant activity as a sodium channel blocker, contributing to its antiarrhythmic properties. patsnap.com This action is distinct from its more widely recognized role as a calcium channel antagonist and involves the direct inhibition of sodium ion influx, which is crucial for the initiation and propagation of the cardiac action potential.

Inhibition of Fast Sodium Inward Currents in Myocardial and Vascular Smooth Muscle

This compound exerts inhibitory effects on the fast sodium inward currents in both myocardial and vascular smooth muscle. drugbank.com This inhibition of the voltage-gated sodium channels is a key component of its mechanism. nih.gov In isolated ventricular cells, bepridil produces a concentration-dependent decrease in sodium currents. nih.gov The half-blocking concentration (IC50) for sodium channels was found to be 3 x 10-5 M. nih.gov This action is pH-dependent, with greater activity observed at lower pH levels, a condition often associated with ischemia. nih.gov

Impact on Action Potential Depolarization and Upstroke Velocity

The blockade of fast sodium channels by bepridil directly affects the characteristics of the cardiac action potential. Specifically, it decreases the maximum rate of depolarization of phase zero (dV/dtmax or Vmax), which represents the upstroke velocity of the action potential. nih.govnih.gov This effect is use-dependent, meaning it becomes more pronounced at faster heart rates. nih.gov In studies on isolated canine cardiac Purkinje fibers, bepridil was shown to decrease both the Vmax and the action potential amplitude, with a more significant effect observed in tissues from infarct zones compared to normal tissues. nih.gov

Potassium Channel Modulation

In addition to its effects on sodium and calcium channels, this compound also modulates the function of various potassium channels. patsnap.compatsnap.com This activity is critical to its ability to prolong the duration of the action potential and contributes to its Class III antiarrhythmic effects. nih.gov

Inhibition of Delayed Rectifier Potassium Current

Bepridil has been shown to inhibit the delayed rectifier potassium current (IK), which is essential for the repolarization phase of the cardiac action potential. patsnap.comnih.gov This current consists of two main components: a rapidly activating component (IKr) and a slowly activating component (IKs). nih.govnih.gov Bepridil differentially inhibits both of these components. nih.govnih.gov Research indicates that at clinically therapeutic concentrations, bepridil selectively blocks IKs with little effect on IKr. nih.govnih.gov The inhibition of IKr occurs in a cooperative manner, making it less susceptible to blockade by low concentrations of the drug. nih.govnih.gov

| Current Component | IC50 Value (µM) | Hill Coefficient |

|---|---|---|

| IKs (slowly activating) | 6.2 nih.govnih.govamegroups.orgamegroups.cn | Not specified |

| IKr (rapidly activating) | 13.2 nih.govnih.govamegroups.orgamegroups.cn | 3.03 nih.govnih.gov |

Blockade of Outward Potassium Currents and Action Potential Duration

The blockade of outward potassium currents, including the delayed rectifier (IK) and the inward rectifier (IK1) currents, by bepridil leads to a prolongation of the action potential duration (APD). nih.govnih.gov This effect is particularly evident at rapid stimulation rates. nih.gov In isolated guinea pig ventricular muscle, bepridil lengthened the APD at 90% repolarization (APD90) at the highest tested frequency (5 Hz). nih.gov Similarly, in mouse ventricular myocytes, a 10 µM concentration of bepridil was observed to prolong the action potential duration from a control of 356.65 ms (B15284909) to 477 ms. amegroups.orgamegroups.cn This prolongation of ventricular refractoriness is a key element of its Class III antiarrhythmic mechanism. nih.gov

Effects on ATP-Sensitive Potassium Channels (mitoKATP and sarcKATP)

Bepridil exhibits a unique and dual action on ATP-sensitive potassium (KATP) channels, which are important in cellular responses to metabolic stress. It acts as an inhibitor of the sarcolemmal KATP (sarcKATP) channels while simultaneously functioning as an opener of mitochondrial KATP (mitoKATP) channels. nih.gov The inhibition of sarcKATP channels, which are composed of Kir6.2+SUR2A subunits, has been demonstrated in human embryonic kidney (HEK) 293 cells. nih.gov In guinea pig ventricular myocytes, bepridil inhibited the KATP channel current in a concentration-dependent manner with IC50 values of 10.5 µM for outward currents and 6.6 µM for inward currents. nih.gov This inhibition helps to blunt the shortening of the action potential duration that occurs during metabolic inhibition. nih.gov Conversely, its action as a mitoKATP channel opener is considered to be cardioprotective. nih.gov

Sodium/Calcium Exchange Inhibition

This compound is a known inhibitor of the sodium-calcium (Na+/Ca2+) exchange (NCX) in the cardiac sarcolemmal membrane. nih.govnih.govtocris.com This inhibition is achieved through a distinct mechanism that differentiates it from other agents. Research on cardiac sarcolemmal membrane vesicles has determined the inhibition constant (Ki) for bepridil to be 30 microM. nih.gov

Calmodulin Antagonism and Intracellular Calcium Regulation

A significant aspect of bepridil's mechanism is its role as a calmodulin antagonist. nih.govdrugbank.comdrugcentral.org This action is crucial in its ability to regulate intracellular calcium and contributes to its effects on both cardiac and vascular smooth muscle. nih.gov By interfering with calmodulin, bepridil influences several downstream processes that are dependent on this key calcium-binding protein. nih.gov

Bepridil directly interacts with the calcium-calmodulin complex. nih.gov This binding is calcium-dependent, meaning bepridil does not bind to calmodulin in the absence of calcium. nih.gov Studies have shown that bepridil competitively inhibits the activation of myosin light chain kinase (MLCK) by interacting with calmodulin, with an apparent Ki value of 2.2 microM. nih.gov

Scatchard analysis has revealed a dissociation constant (Kd) of 6.2 microM for the binding of bepridil to calmodulin, with approximately five specific binding sites per calmodulin molecule. nih.gov The potency of bepridil in this regard is higher than several other calcium channel blockers, as demonstrated by its lower IC50 value for inhibiting the binding of a radiolabeled bepridil analogue to calmodulin. nih.gov

| Compound | IC50 (µM) |

|---|---|

| Bepridil | 4 |

| W-7 | 28 |

| Prenylamine | 45 |

| Verapamil | 130 |

| Diltiazem (B1670644) | 700 |

Bepridil's interaction with calmodulin has a direct impact on the function of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in muscle cells. Calmodulin is known to have an inhibitory effect on SR calcium release. By acting as a calmodulin antagonist, bepridil effectively removes this inhibition, thereby influencing the release of calcium from the SR. nih.gov This mechanism contributes to the modulation of intracellular calcium transients and subsequent muscle contraction.

Bepridil has been shown to increase the sensitivity of the myofilaments to calcium by directly interacting with cardiac troponin C (cTnC), the protein responsible for initiating muscle contraction in response to calcium binding. nih.govnih.gov This sensitizing effect is a key intracellular action that distinguishes bepridil from other calcium channel blockers. nih.gov

The binding of bepridil to the N-domain hydrophobic pocket of cTnC stabilizes an "open" conformation of the protein, which enhances its affinity for calcium. nih.govnih.govosu.edu This leads to an increase in the amount of calcium bound to troponin C at any given calcium concentration, thereby augmenting the contractile response. nih.gov Molecular dynamics simulations have indicated that bepridil binding can decrease the interaction between troponin C and troponin I, which may contribute to this sensitizing effect. nih.gov

In conjunction with its effect on troponin C, bepridil stimulates the calcium-dependent actomyosin Mg2+-ATPase activity of myofibrils. nih.govnih.gov This stimulation is more pronounced at lower concentrations of free calcium. nih.gov The increased ATPase activity is a direct consequence of the enhanced calcium sensitivity of the myofilaments. By promoting the binding of calcium to troponin C, bepridil facilitates the actin-myosin interaction, leading to a higher rate of ATP hydrolysis and force generation. nih.gov This effect is not observed in myofibrils that lack the troponin-tropomyosin complex, confirming the target of bepridil's action within the contractile apparatus. nih.gov

Mechanisms of Myocardial Oxygen Demand Reduction

This compound mitigates myocardial oxygen demand through a combination of well-characterized physiological actions. Its therapeutic effect in angina pectoris stems from its ability to decrease the heart's workload via several key mechanisms, including negative chronotropic and inotropic effects, and a reduction in afterload through peripheral vasodilation. nih.gov These actions collectively lessen the oxygen requirements of the cardiac muscle, thereby alleviating ischemic symptoms.

Reduction of Heart Rate (Negative Chronotropic Effect)

This compound consistently reduces heart rate both at rest and during exercise. drugbank.comnih.gov This negative chronotropic effect is a primary contributor to the reduction in myocardial oxygen consumption. By slowing the heart rate, bepridil decreases the frequency of cardiac contractions, which directly lowers the energy expenditure of the myocardium over time. Unlike some other vasodilators, this reduction in heart rate occurs without a reflexive tachycardia. amegroups.org

Research in patients with normal left ventricular function has demonstrated that intravenous bepridil leads to modest and transient reductions in heart rate. nih.gov Similarly, oral administration has been shown to decrease resting heart rate. nih.gov

Table 1: Effect of this compound on Heart Rate in Experimental Models

| Study Population | Dosage/Administration | Observed Effect on Heart Rate | Source |

|---|---|---|---|

| Normal, conscious rats | Cumulative i.v. dosage of 9.0 mg/kg | Reduced heart rate was a predominant effect. | nih.gov |

| Patients with normal left ventricular function | Intravenous administration | Modest and short-lived reductions in heart rate. | nih.gov |

| Patients with normal left ventricular function | Oral administration (400 mg/day) | Decreased resting heart rate. | nih.gov |

Reduction of Myocardial Contractility (Negative Inotropic Effect)

By inhibiting the influx of calcium ions into cardiac muscle cells, this compound reduces the force of myocardial contraction. drugbank.com This negative inotropic effect is a significant factor in decreasing the heart's oxygen demand, as a less forceful contraction requires less metabolic energy. The inhibition of calcium influx has been demonstrated in isolated myocardial preparations, where bepridil significantly reduced the maximum calcium-induced inotropic response. drugbank.com

Studies have indicated that higher intravenous doses (3-4 mg/kg) are associated with a transient negative inotropic effect in patients with normal left ventricular function. nih.gov However, in patients with chronic stable angina, bepridil has been shown to be an effective antianginal agent that allows for an increase in exercise workload while preserving the performance of the left ventricle. nih.gov For instance, during exercise, the mean ejection fraction increased from 60% to 62% with bepridil therapy, despite an increase in total work performed. nih.gov

Reduction of Afterload (Peripheral Vasodilation)

This compound reduces arterial pressure by dilating peripheral arterioles, which in turn reduces the total peripheral resistance (afterload) against which the heart must pump. drugbank.com This reduction in afterload decreases the tension the ventricular wall must generate during systole, a key determinant of myocardial oxygen consumption. The vasodilation is a result of blocking calcium influx in vascular smooth muscle. drugbank.com

Research in conscious rats has shown that bepridil is a selective coronary vasodilator. nih.gov In these studies, systemic vascular resistance was not significantly reduced until a high cumulative intravenous dosage of 21.0 mg/kg was administered, whereas coronary vascular resistance was reduced at lower doses. nih.gov In patients with depressed left ventricular function, however, studies have shown that oral bepridil therapy did not significantly change systemic vascular resistance or arterial pressures compared to a placebo. nih.govnih.gov

Table 2: Hemodynamic Effects of this compound Related to Afterload

| Study Population | Parameter Measured | Observed Effect | Source |

|---|---|---|---|

| Normal, conscious rats | Systemic Vascular Resistance | Not significantly reduced until a cumulative i.v. dosage of 21.0 mg/kg was administered. | nih.gov |

| Patients with depressed left ventricular function | Systemic Vascular Resistance | Did not change significantly after 10-14 days of oral therapy. | nih.gov |

| Patients with stable angina | Anginal Frequency | Mean frequency reduced from 7.3 to 3.4 episodes/week. | nih.gov |

| Patients with stable angina | Total Work Performed (Exercise) | Increased from 336 to 625 kpm. | nih.gov |

Electrophysiological and Hemodynamic Research

Effects on Cardiac Action Potentials and Conduction

Bepridil (B108811) hydrochloride exerts significant effects on the electrophysiological properties of cardiac tissues, influencing the generation and propagation of the cardiac action potential.

In studies on isolated guinea pig ventricular muscles, bepridil hydrochloride, even at the highest concentration of 10(-5)M, did not affect the resting potential (RP) or the amplitude of the action potential (AMP). However, in isolated sino-atrial tissue from rabbit hearts, a bepridil concentration of 5 x 10(-6) M induced a reduction in action potential amplitude, falling from a control value of 71 +/- 8 mV to 47 +/- 6 mV. nih.gov Research on normal canine Purkinje fibers also showed that bepridil did not affect the maximum diastolic potential. nih.gov Conversely, in partially depolarized subendocardial Purkinje fibers from infarct zones, bepridil was found to decrease the maximum diastolic potential. nih.gov

This compound demonstrates a concentration-dependent and frequency-dependent reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential. In guinea pig ventricular muscles, concentrations above 5 x 10(-6)M caused a dose-dependent decrease in Vmax. nih.gov This effect is a hallmark of a use-dependent block, where the inhibitory effect of the drug increases with a higher frequency of cardiac stimulation.

This use-dependent block is characterized by a rapid onset and offset. nih.gov In canine Purkinje fibers, bepridil's effect on Vmax was more pronounced at shorter cycle lengths (higher frequencies). nih.gov For instance, in rabbit atria and canine Purkinje fibers and ventricular muscle, higher concentrations of bepridil produced concentration-dependent decreases in Vmax. nih.gov During superfusion with 1.0 microgram/ml of bepridil, Vmax in Purkinje fibers decreased by 22.2%, and at 10.0 micrograms/ml, it fell by 46.5%. nih.gov

| Tissue Type | Bepridil Concentration | Change in Vmax |

|---|---|---|

| Canine Purkinje Fibers | 1.0 microgram/ml | -22.2% |

| Canine Purkinje Fibers | 10.0 micrograms/ml | -46.5% |

| Canine Ventricular Muscle | 1.0 microgram/ml | -11.8% (Not Significant) |

The effect of bepridil on action potential duration (APD) and repolarization is complex and depends on the concentration of the drug, the tissue type, and the rate of stimulation. In guinea pig ventricular muscles, bepridil at concentrations above 5 x 10(-6)M caused a dose-dependent decrease in the action potential duration at 30% repolarization (APD30), while the APD at 90% repolarization (APD90) was not affected. nih.gov

However, other studies have shown that bepridil can prolong the action potential duration. In mouse ventricular myocytes, 10 µM of bepridil prolonged the duration of the action potential from a control of 356.65 ± 65.56 ms (B15284909) to 477 ± 46.67 ms. nih.gov In isolated canine cardiac tissues, bepridil lengthened the total action potential duration under all conditions. nih.gov Furthermore, in rabbit Langendorff-perfused hearts, bepridil at 10(-6) M caused a significant prolongation of the QT interval, which corresponds to the total duration of the ventricular action potential. nih.gov This prolongation was even more pronounced at 10(-5) M. nih.gov

The effect on APD can also be frequency-dependent. In guinea pig ventricular muscle, bepridil lengthened the APD at 25% and 90% repolarization at high stimulation frequencies (5 Hz) but shortened it at lower frequencies (≤ 2 Hz). nih.gov This suggests that bepridil's effect on repolarization is influenced by its use-dependent block characteristics.

| Tissue Type | Bepridil Concentration | Stimulation Frequency | Effect on APD |

|---|---|---|---|

| Guinea Pig Ventricular Muscle | > 5 x 10(-6)M | Not Specified | Decrease in APD30, No change in APD90 |

| Mouse Ventricular Myocytes | 10 µM | Not Specified | Prolongation from 357 ms to 477 ms |

| Canine Cardiac Tissues | 1.9 µmol/l | Varied | Lengthened total APD |

| Guinea Pig Ventricular Muscle | Not Specified | 5 Hz | Lengthened APD25 and APD90 |

| Guinea Pig Ventricular Muscle | Not Specified | ≤ 2 Hz | Shortened APD25, No significant effect on APD90 |

This compound slows the recovery kinetics of Vmax from inactivation, an effect that contributes to its use-dependent block of sodium channels. nih.gov Studies on guinea-pig ventricular muscles have shown that bepridil at concentrations above 10(-6)M definitively slowed the recovery of Vmax as assessed by premature stimuli. nih.gov This slowing of recovery kinetics was more pronounced in the presence of higher extracellular potassium concentrations. nih.gov The recovery of both calcium and sodium currents from inactivation was consistently prolonged by bepridil, with the repriming of these currents often displaying an additional exponential component, which is attributed to the slow release of the drug from the ion channels. nih.gov

Cardiac Conduction System Effects

This compound also modulates the electrical activity of the specialized conduction tissues of the heart, particularly the sinus node.

Bepridil has a direct effect on the sinus node, leading to a reduction in heart rate. nih.govpatsnap.com In isolated sino-atrial tissue from rabbit hearts, bepridil caused a dose-dependent reduction in the frequency of action potential spikes, starting at concentrations of 5 x 10(-6) M. At a concentration of 5 x 10(-5) M, there was a complete blockade of sinus activity. documentsdelivered.com This bradycardic effect is attributed to a reduction in the slope of phase 4 diastolic depolarization. nih.gov

In vivo studies in anesthetized dogs demonstrated that an intravenous injection of bepridil (5 mg/kg) caused a significant and sustained reduction in heart rate, from 98.7 +/- 4.2 beats/min to 76 +/- 5.3 beats/min. documentsdelivered.com This effect was observed even after the ablation of all extrinsic cardiac afferent nerve supply and bilateral medullo-adrenalectomy, confirming a direct action on the sinus node. documentsdelivered.com In conscious rats, intravenous infusion of bepridil also resulted in a reduced heart rate. patsnap.com

| Species | Dosage/Concentration | Experimental Model | Heart Rate Change |

|---|---|---|---|

| Rabbit | 5 x 10(-6) M | Isolated Sino-atrial Tissue | Dose-dependent reduction in AP spike frequency |

| Dog | 5 mg/kg (i.v.) | Anesthetized, Denervated | Reduction from 98.7 to 76 beats/min |

| Rat | Cumulative dose = 9.0 mg/kg (i.v.) | Conscious | Reduced heart rate |

Atriovricular Nodal Conduction (AH Interval, Wenckebach Cycle)

This compound demonstrates a notable impact on atrioventricular (AV) nodal conduction. Electrophysiological studies have consistently shown that bepridil depresses AV nodal conduction, leading to a prolongation of the atrio-His (AH) interval. This effect on the AV node also manifests as a reduction in the heart rate at which the Wenckebach phenomenon occurs, both in the anterogade and retrograde directions. Specifically, a pronounced reduction in the heart rate required to induce the Wenckebach phenomenon has been observed, with a 16% reduction in the anterograde direction and a more significant 26% reduction in the retrograde direction.

Ventricular Conduction (HV Interval, QRS Duration)

In contrast to its effects on the AV node, this compound appears to have minimal impact on ventricular conduction. Multiple electrophysiological studies in humans have indicated that both oral and intravenous administration of bepridil does not significantly alter the His-ventricular (HV) interval or the QRS duration. This suggests that the drug does not substantially affect conduction through the His-Purkinje system.

| Parameter | Effect |

|---|---|

| AH Interval | Prolonged |

| Wenckebach Cycle Length | Increased (occurs at a lower heart rate) |

| HV Interval | Little to no change |

| QRS Duration | Little to no change |

Atrial and Ventricular Refractory Periods

This compound has been shown to prolong the refractory periods in both atrial and ventricular tissues. Studies have demonstrated that bepridil administration leads to an increase in the effective refractory period of the atrium and the ventricle. This prolongation of the refractory period is a key component of its antiarrhythmic properties.

QT Interval and Repolarization Prolongation

Dose-Related and Rate-Dependent QT/QTc Interval Prolongation

A significant electrophysiological effect of this compound is the prolongation of the QT interval, corrected for heart rate (QTc). This effect is both dose-related and rate-dependent. Clinical studies have documented that increasing doses of bepridil lead to a greater prolongation of the QT and QTc intervals, with an approximate increase of 30 to 40 milliseconds at therapeutic doses drexel.edu. Furthermore, a significant positive correlation has been observed between the serum concentration of bepridil and the QTc interval drugbank.com. The prolongation of the QT interval is more pronounced at slower heart rates, indicating a rate-dependent effect nih.govnih.gov. This bradycardia-dependent QT prolongation is particularly prominent in patients with structural heart disease nih.gov.

| Bepridil Dose | Approximate QTc Prolongation (ms) |

|---|---|

| 200 mg/day | ~30 |

| 300 mg/day | ~35 |

| 400 mg/day | ~40 |

Correlation with Refractory Period Prolongation

The prolongation of the QT interval induced by this compound is correlated with its effect on the prolongation of the ventricular refractory period. The drug's mechanism of action, which includes the blockade of potassium channels, contributes to a delay in ventricular repolarization. This delayed repolarization is manifested as both a longer effective refractory period and a prolonged QT interval on the surface electrocardiogram.

Hemodynamic Effects and Cardiovascular Dynamics

The hemodynamic effects of this compound are complex and can be influenced by the dose, route of administration, and the underlying cardiovascular condition of the patient. In individuals with normal left ventricular function, intravenous bepridil can cause modest and transient reductions in heart rate and blood pressure nih.gov. Higher intravenous doses (3-4 mg/kg) may be associated with a transient negative inotropic effect nih.gov.

Oral administration of bepridil at a dosage of 400 mg/day typically results in a decrease in resting heart rate and blood pressure nih.gov. However, in patients with impaired left ventricular function, the same oral dose has been observed to have virtually no distinguishable effects on heart rate, mean arterial pressure, pulmonary artery diastolic pressure, or systemic vascular resistance when compared to placebo nih.gov.

In patients with coronary artery disease, bepridil has been shown to improve exercise hemodynamics, including stroke volume index, cardiac index, and ejection fraction nih.gov. Intravenous administration in this patient population has demonstrated dose-related effects. A lower dose (2 mg/kg followed by 1 mg/kg) resulted in a decrease in systemic blood pressure and a minimal increase in left ventricular end-diastolic pressure, with no significant changes in cardiac output or systemic vascular resistance nih.gov. In contrast, a higher dose (3 mg/kg followed by 1 mg/kg) led to a decrease in systemic vascular resistance and an increase in cardiac output, despite a modest negative inotropic effect nih.gov. Furthermore, intravenous infusion of bepridil has been associated with a significant increase in left ventricular end-diastolic pressure, pulmonary capillary wedge pressure, and pulmonary arterial pressures in patients with normal ventricular function nih.gov.

| Hemodynamic Parameter | Effect (Dose-Dependent) |

|---|---|

| Heart Rate | Modest Reduction |

| Blood Pressure | Reduction |

| Systemic Vascular Resistance | No significant change (low dose) / Decrease (high dose) |

| Cardiac Output | No significant change (low dose) / Increase (high dose) |

| Left Ventricular End-Diastolic Pressure | Minimal to significant increase |

Impact on Systemic Vascular Resistance

The effect of this compound on systemic vascular resistance (SVR) can vary depending on the context of its administration. In studies involving intact anesthetized pigs, intravenous administration of bepridil resulted in dose-dependent decreases in SVR, ranging from 8% to 26%. nih.gov Similarly, in a comparative study with other antianginal agents, bepridil was found to decrease SVR more than propranolol (B1214883) or diltiazem (B1670644). nih.gov

However, the compound's effect is not always pronounced. In research on conscious rats, bepridil demonstrated selectivity for the coronary circulation, and a significant reduction in SVR was not observed until a cumulative intravenous dosage of 21.0 mg/kg was administered. nih.gov Furthermore, in patients with impaired left ventricular function receiving a daily oral regimen, bepridil showed virtually no distinguishable effects on SVR when compared to a placebo. nih.gov Studies on patients with normal ventricular function receiving intravenous bepridil also reported no significant changes in SVR. nih.gov

| Subject | Administration | Effect on Systemic Vascular Resistance (SVR) | Source |

|---|---|---|---|

| Anesthetized Pigs | Intravenous (Dose-dependent) | Decrease (8-26%) | nih.gov |

| Conscious Rats | Intravenous | No significant reduction until high dosage (21 mg/kg) | nih.gov |

| Patients (vs. Propranolol/Diltiazem) | Oral | Decreased | nih.gov |

| Patients with Impaired LV Function | Oral | No distinguishable effect vs. placebo | nih.gov |

| Patients with Normal LV Function | Intravenous | No significant change | nih.gov |

Effects on Myocardial Contractility (Inotropic Effects)

This compound demonstrates a clear negative inotropic effect by inhibiting the transmembrane influx of calcium ions into cardiac muscle cells. drugbank.compatsnap.com This reduction in intracellular calcium diminishes the contractility of the heart muscle. patsnap.compatsnap.com In isolated myocardial preparations, bepridil significantly reduced the maximum calcium-induced inotropic response. drugbank.com

Clinical and preclinical studies have consistently observed this effect. Higher intravenous doses (3-4 mg/kg) in patients with normal left ventricular function are associated with a transient negative inotropic effect. nih.gov In a similar patient group, intravenous bepridil caused a mild depression of LV dP/dt, a key indicator of myocardial contractility. nih.gov Research on isolated rat hearts further quantified this dose-dependent effect, where bepridil at concentrations of 3 µM and 10 µM decreased normoxic contractility by 40% and 75%, respectively. nih.gov This negative inotropic action is believed to contribute to the compound's protective effects on the heart during ischemic conditions by reducing energy expenditure. nih.gov However, in some studies on anesthetized pigs, intravenous administration was found to have only a minor effect on myocardial contractility. nih.gov

Impact on Cardiac Output and Stroke Volume

The influence of this compound on cardiac output and stroke volume appears to be beneficial, particularly in patients with angina. In this patient population, bepridil therapy was shown to increase both cardiac output and stroke volume, not only at rest but also during peak exercise. nih.gov In a comparative study, bepridil increased cardiac output and stroke volume more effectively than the beta-blocker propranolol. nih.gov

Conversely, in different experimental settings, the effects were less significant. In studies involving patients with normal ventricular function, intravenous bepridil infusion did not produce significant changes in cardiac output. nih.gov Similarly, research in anesthetized pigs indicated that intravenous bepridil had only a minor effect on cardiac output. nih.gov

| Subject Group | Parameter | Observed Effect | Source |

|---|---|---|---|

| Patients with Angina | Cardiac Output | Increased (at rest and exercise) | nih.gov |

| Stroke Volume | Increased (at rest and exercise) | nih.gov | |

| Comparative Study (vs. Propranolol) | Cardiac Output | Increased | nih.gov |

| Stroke Volume | Increased | nih.gov | |

| Patients with Normal LV Function | Cardiac Output | No significant change | nih.gov |

| Anesthetized Pigs | Cardiac Output | Minor effect | nih.gov |

Coronary Vascular Resistance and Blood Flow

A primary hemodynamic effect of this compound is its action on the coronary circulation. The compound is a potent coronary vasodilator, which leads to an increase in myocardial oxygen supply. nih.govnih.gov This action is achieved by dilating coronary arteries, which enhances blood flow to the heart muscle. patsnap.compatsnap.com

In a study on conscious rats, the predominant effect of bepridil was a reduction in coronary vascular resistance, leading researchers to classify it as a selective coronary vasodilator. nih.gov Research in anesthetized pigs further detailed this effect, showing that intravenous administration caused dose-dependent decreases in coronary vascular resistance of 10% to 41%. nih.gov When administered directly into the coronary arteries in the same study, bepridil produced large increases in coronary blood flow, reaching up to 100%. nih.gov

Influence on Left Ventricular Performance

Systolic and Diastolic Performance

This compound has been shown to improve left ventricular (LV) performance in patients with coronary artery disease. Its use is associated with favorable changes in both systolic and diastolic function, both at rest and during exercise. nih.govnih.gov In patients with coronary disease, bepridil improves exercise hemodynamics, including the ejection fraction, and reduces the incidence of wall motion abnormalities when compared with a placebo. nih.gov

In a study of patients with exertional angina, bepridil therapy led to improved LV systolic and diastolic performance. nih.gov Specifically, the peak ejection rate and peak filling rate increased, while the time required to reach these peaks decreased. nih.gov The study also noted an increase in the early diastolic filling fraction. nih.gov When compared to diltiazem, bepridil demonstrated a greater increase in the peak filling rate and early diastolic filling fraction. nih.gov However, in patients with normal left ventricular function, intravenous bepridil was observed to cause a significant increase in left ventricular end-diastolic pressure. nih.gov

Peak Ejection and Filling Rates

Research involving patients with chronic exertional angina pectoris has provided insight into the influence of this compound on ventricular dynamics. In a placebo-controlled, randomized, cross-over trial involving 23 patients, treatment with this compound led to significant improvements in both systolic and diastolic performance of the left ventricle, both at rest and during peak exercise. nih.gov

Specifically, the study revealed that bepridil therapy resulted in an increase in the peak ejection rate and the peak filling rate. nih.gov Concurrently, the time required to reach these peak rates was observed to decrease under bepridil treatment, suggesting a more rapid and efficient cardiac cycle. nih.gov These findings indicate an enhancement of both the contractile and relaxation phases of ventricular function.

The table below summarizes the qualitative findings from this research:

| Parameter | Effect of this compound |

| Peak Ejection Rate | Increased |

| Time to Peak Ejection Rate | Decreased |

| Peak Filling Rate | Increased |

| Time to Peak Filling Rate | Decreased |

These changes in peak ejection and filling rates are indicative of bepridil's positive influence on left ventricular performance in patients with angina pectoris. nih.gov

Advanced Pharmacological Research

Comparative Pharmacology with Other Calcium Channel Blockers

Bepridil (B108811) hydrochloride's mechanism of action is multifaceted, setting it apart from other calcium channel blockers like verapamil, diltiazem (B1670644), and nifedipine. rxlist.comdrugbank.comnih.gov While it shares the fundamental property of inhibiting calcium ion influx into cardiac and vascular smooth muscle, it also demonstrates significant inhibition of the fast sodium inward current. rxlist.comdrugbank.com This dual-channel blockade is a key differentiator. patsnap.com

Unlike many other calcium channel blockers, bepridil is considered non-selective and produces only modest peripheral vasodilation and has weaker antihypertensive effects. nih.govslideshare.net Research has shown that bepridil's electrophysiological activity is broader than conventional calcium antagonists, with inhibitory actions on both myocardial slow and fast channels and a significant lengthening of cardiac repolarization. nih.gov Additionally, it interferes with the binding of calcium to calmodulin. rxlist.comdrugbank.com

Clinical trials have demonstrated that bepridil has comparable efficacy to nifedipine, verapamil, and diltiazem in managing stable angina. nih.gov However, its distinct electrophysiological effects suggest a wider antiarrhythmic profile. nih.gov

| Feature | Bepridil Hydrochloride | Verapamil | Diltiazem | Nifedipine |

| Primary Mechanism | Ca2+, Na+, K+ channel blockade patsnap.compatsnap.com | L-type Ca2+ channel blockade youtube.com | Ca2+ channel blockade wikipedia.org | L-type Ca2+ channel blockade |

| Chemical Class | Phenylalkylamine derivative youtube.com | Phenylalkylamine wikipedia.org | Benzothiazepine wikipedia.org | Dihydropyridine |

| Selectivity | Non-selective slideshare.net | Myocardium selective wikipedia.org | Intermediate wikipedia.org | Vascular smooth muscle selective |

| Vasodilation | Modest nih.govslideshare.net | Minimal wikipedia.org | Moderate | Potent |

| Antiarrhythmic Class | I, III, IV patsnap.comnih.gov | IV | IV | N/A (can be pro-arrhythmic) |

| Na+ Channel Blockade | Yes rxlist.comdrugbank.com | Minimal | Minimal | No |

| K+ Channel Blockade | Yes patsnap.compatsnap.comnih.gov | No | No | No |

Antiarrhythmic Properties and Classifications

This compound exhibits a complex antiarrhythmic profile, possessing characteristics of multiple antiarrhythmic classes. patsnap.com It is primarily categorized as a Class IV antiarrhythmic due to its calcium channel blocking activity, but it also demonstrates properties of Class I and Class III agents. nih.gov This multi-class action allows it to affect various phases of the cardiac action potential. patsnap.com

The drug has been shown to prolong the sinus cycle length, PR interval, and QT interval. nih.gov It also depresses atrioventricular (AV) nodal conduction and increases refractoriness in the AV node, atrium, and ventricle. nih.gov These combined effects contribute to its efficacy in managing certain arrhythmias. nih.gov

This compound exhibits Class I antiarrhythmic properties through its ability to block the fast sodium inward current in myocardial cells. rxlist.comdrugbank.com This action, characteristic of Class I agents, reduces the maximal upstroke velocity (Vmax) and amplitude of the action potential. By inhibiting sodium channels, bepridil affects the depolarization phase of the cardiac action potential, leading to a prolongation of the refractory period and stabilization of the cardiac rhythm. patsnap.com This sodium channel blocking activity is a significant contributor to its effectiveness in arrhythmia management. patsnap.com

The Class III antiarrhythmic properties of bepridil stem from its ability to inhibit potassium channels, specifically the delayed rectifier potassium current. patsnap.com This blockade of outward potassium currents prolongs the duration of the action potential and, consequently, the effective refractory period. patsnap.comnih.gov This effect is reflected in the electrocardiogram as a prolongation of the QT interval. nih.gov By extending the repolarization phase, bepridil can help to suppress re-entrant arrhythmias. It has been found to inhibit several potassium channels, including IKr and IKs. nih.govsemanticscholar.org

As a calcium channel blocker, bepridil's primary Class IV action involves the inhibition of calcium influx through slow L-type calcium channels. patsnap.comnih.gov This action is crucial for suppressing "slow responses"—action potentials that are dependent on the slow inward calcium current, which are often implicated in arrhythmias occurring in diseased or ischemic myocardial tissue. nih.govnih.gov By blocking these slow channels, bepridil depresses conduction in tissues like the atrioventricular (AV) node, which is a key mechanism for its effectiveness in treating supraventricular tachycardias. nih.gov

Bepridil has demonstrated significant antifibrillatory actions, particularly in the context of myocardial ischemia. medchemexpress.com Ischemia can induce conditions that favor the development of life-threatening ventricular arrhythmias. Bepridil's multi-channel blocking capability is advantageous in this setting. Its sodium channel blockade is pH-dependent, showing greater activity at the lower pH levels characteristic of ischemic tissue. nih.gov This targeted action, combined with its calcium and potassium channel blocking effects, helps to stabilize the myocardium and prevent the onset of fibrillation. patsnap.comnih.gov

The mechanism by which bepridil prevents arrhythmias is a composite of its varied electrophysiological effects. It stabilizes the cardiac membrane by blocking fast sodium channels (Class I effect), which reduces excitability. patsnap.com It prolongs the action potential duration and refractory period by blocking potassium channels (Class III effect), making the heart less susceptible to re-entrant circuits. patsnap.com Furthermore, it suppresses abnormal automaticity and conduction in calcium-dependent tissues by blocking slow calcium channels (Class IV effect). patsnap.compatsnap.com This unique combination of blocking calcium, sodium, and potassium channels provides a broad spectrum of action against different types of cardiac arrhythmias. patsnap.com

Pharmacokinetic Principles and Metabolism in Research Contexts

This compound's pharmacokinetic profile is distinguished by several key characteristics that have been the subject of detailed research. These include its complete absorption, significant first-pass metabolism, extensive protein binding, and a long elimination half-life that is altered with multiple dosing.

Absorption and Bioavailability

Following oral administration, bepridil is both rapidly and completely absorbed from the gastrointestinal tract. nih.govdrugbank.com Despite complete absorption, the absolute bioavailability is reduced to approximately 60% due to significant first-pass hepatic extraction. nih.gov Research has also indicated that the presence of food does not interfere with the absorption process of bepridil. nih.gov

Distribution and Protein Binding

Bepridil exhibits a high degree of binding to plasma proteins, with over 99% of the drug being bound. drugbank.comwikipedia.org This results in a very small free fraction of bepridil in the plasma, averaging just 0.23%. nih.gov The binding is characterized by a high-affinity, saturable site on alpha-1-acid glycoprotein (B1211001) (AAG) and lower-affinity binding sites on human serum albumin and other plasma macromolecules. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Protein Binding | >99% | drugbank.comwikipedia.org |

| Average Free Fraction in Plasma | 0.23% | nih.gov |

| Primary Binding Proteins | Alpha-1-acid glycoprotein (AAG), Albumin | nih.gov |

| Blood to Plasma Ratio | ~0.67 | nih.gov |

| Volume of Distribution | ~8 L/kg | nih.gov |

Hepatic Metabolism and Metabolite Identification

Bepridil undergoes complete and extensive metabolism, primarily through hepatic oxidative processes. nih.gov The cytochrome P450 enzyme system is responsible for its biotransformation, with studies identifying CYP3A4 and CYP2D6 as key enzymes involved. wikipedia.orgresearchgate.net

Research has identified a large number of metabolites, with some studies reporting 17 and others up to 25. nih.govnih.gov The metabolic pathways are complex and involve oxidative reactions at multiple sites on the bepridil molecule. nih.gov A primary pathway identified across species involves aromatic hydroxylation of the N-phenyl group, which is then followed by subsequent N-dealkylation, N-debenzylation, and N-acetylation. nih.gov

Key identified metabolites include:

4-hydroxy(at N-phenyl)-bepridil (Ia) : Found in significant amounts in most urine and fecal samples. nih.gov

N-benzyl-4-aminophenol (IV) : A major circulating metabolite in humans. nih.gov

N-acetyl-4-aminophenol (Vy) : Present in significant quantities in the urine of most species studied. nih.gov

Elimination Half-Life and Clearance

The elimination of bepridil from the body is a biphasic process. It has an initial distribution half-life of approximately 2 hours. The elimination half-life shows variation between single and multiple dosing regimens. After a single dose, the average elimination half-life is 33 hours. nih.gov However, with repeated administration, the terminal half-life is prolonged, averaging 42 hours, with a range of 26 to 64 hours. nih.gov Some research indicates the half-life can extend from 48 to 80 hours with chronic use. nih.govnih.gov

This prolongation of the half-life upon multiple dosing is associated with a decrease in bepridil clearance. nih.gov Excretion of the metabolites occurs through both renal and fecal routes. Over a 10-day period, approximately 70% of the administered dose is excreted in the urine and 22% is eliminated in the feces, entirely in the form of metabolites.

Dose-Plasma Concentration Linearity and Variability

Studies in both healthy volunteers and patients with angina have demonstrated that bepridil follows a linear relationship between the dose administered and the resulting plasma concentration, for both single and multiple doses. nih.gov Despite this linearity, significant inter-individual variability in plasma concentrations has been observed in clinical practice. researchgate.netresearchgate.net

One study noted a moderate but statistically significant correlation (r = 0.503) between the bepridil dose and the plasma concentration. nih.gov However, this correlation was reportedly absent in patients receiving multiple concurrent medications (polypharmacy). nih.gov It has also been observed that mean steady-state plasma concentrations of bepridil are higher in patients compared to healthy volunteers, which suggests a greater average decrease in clearance in the patient population. nih.gov

Drug-Drug Interactions from a Mechanistic Perspective

From a mechanistic standpoint, bepridil's potential for drug-drug interactions stems from its high protein binding and its metabolism via the cytochrome P450 system.

Protein Binding Displacement: In vitro studies suggest that the potential for clinically significant interactions based on the displacement of bepridil from its plasma protein binding sites is low. nih.gov However, research has shown that the free fraction of bepridil can be increased by the addition of high concentrations of other drugs that are also highly protein-bound, such as verapamil, nifedipine, diltiazem, disopyramide, and warfarin, though these concentrations may be above those typically achieved in a clinical setting. nih.gov

Metabolic Interactions (CYP450 System): Since bepridil is a substrate for CYP3A4 and CYP2D6, co-administration with drugs that inhibit these enzymes can lead to increased plasma concentrations of bepridil. patsnap.com For example, potent inhibitors of CYP3A4 like ketoconazole (B1673606) and erythromycin (B1671065) can impair bepridil metabolism. patsnap.com Similarly, a study identified the concomitant use of aprindine, a CYP2D6 inhibitor, as a significant risk factor for achieving high plasma bepridil concentrations. nih.gov

Pharmacodynamic Interactions: Interactions can also occur at the pharmacodynamic level. Co-administration of bepridil with other drugs that prolong the QT interval, such as certain antiarrhythmics (e.g., amiodarone, sotalol) and tricyclic antidepressants, can result in an additive effect on QT prolongation. patsnap.comrxlist.com While no significant pharmacokinetic interaction has been found with digoxin (B3395198), a pharmacodynamic interaction is possible, as cardiac glycosides could potentiate the depression of atrioventricular (AV) nodal conduction seen with bepridil. nih.govrxlist.com Conversely, the therapeutic efficacy of bepridil may be enhanced when used in combination with bisoprolol. drugbank.com

Interactions with Other QT-Prolonging Agents

This compound is known to prolong the QT interval of the electrocardiogram in a dose-dependent manner. This effect is a result of its Class I antiarrhythmic properties. When co-administered with other medications that also prolong the QT interval, there is an increased risk of significant QT prolongation, which can lead to serious ventricular arrhythmias, including Torsades de Pointes. nih.govdrugs.com

Therefore, the concurrent use of this compound with other drugs known to have this effect is generally contraindicated or requires careful monitoring. drugs.com Agents that pose a risk for additive QT prolongation with bepridil include certain antiarrhythmics, tricyclic antidepressants, and some antipsychotics. nih.govdrugs.comdrugbank.com Examples of such interacting drugs include quinidine, procainamide, amiodarone, sotalol, haloperidol, and ziprasidone. drugs.comdrugbank.com The risk of developing Torsades de Pointes appears to be heightened by factors such as hypokalemia and pre-existing bradycardia. nih.gov

Table 1: Examples of Drugs with QT-Prolonging Potential that Interact with this compound

| Drug Class | Examples | Potential Outcome |

|---|---|---|

| Antiarrhythmics | Quinidine, Procainamide, Amiodarone, Sotalol | Additive QT prolongation, increased risk of Torsades de Pointes |

| Tricyclic Antidepressants | Amitriptyline | Exaggerated QT interval prolongation |

| Antipsychotics | Haloperidol, Ziprasidone, Thioridazine | Amplified risk of serious arrhythmias |

Interactions Affecting Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2J2)

The metabolism of this compound is primarily carried out in the liver by the cytochrome P450 (CYP) enzyme system. Specifically, it is metabolized by CYP3A4 and CYP2D6. nih.gov Consequently, drugs that inhibit or induce these enzymes can significantly alter the plasma concentration of bepridil, potentially leading to increased toxicity or reduced efficacy.

Inhibitors of CYP3A4 can decrease the metabolism of bepridil, leading to higher plasma concentrations and an increased risk of adverse effects, including QT prolongation. drugs.com Examples of strong CYP3A4 inhibitors include ketoconazole and erythromycin. drugs.com Grapefruit juice is also a known inhibitor of CYP3A4 and can increase the bioavailability of bepridil. drugs.comresearchgate.net

Conversely, inducers of CYP3A4 could potentially increase the metabolism of bepridil, leading to lower plasma concentrations and a possible reduction in its therapeutic effect. Research has also identified bepridil as an inhibitor of CYP2J2, an enzyme involved in the metabolism of arachidonic acid to cardioprotective epoxyeicosatrienoic acids (EETs). drugbank.com This inhibition may contribute to the cardiac adverse effects observed with bepridil. drugbank.com

Table 2: this compound Interactions with CYP450 Enzymes

| Enzyme | Interaction Type | Interacting Agents (Examples) | Clinical Consequence |

|---|---|---|---|

| CYP3A4 | Bepridil is a substrate | Inhibitors: Ketoconazole, Erythromycin, Grapefruit Juice | Increased bepridil plasma concentration, heightened risk of toxicity. drugs.comresearchgate.net |

| Inducers: (e.g., Rifampin, St. John's Wort) | Decreased bepridil plasma concentration, potential for reduced efficacy. | ||

| CYP2D6 | Bepridil is a substrate | Inhibitors: (e.g., Fluoxetine, Paroxetine) | Increased bepridil plasma concentration. nih.gov |

| CYP2J2 | Bepridil is an inhibitor | Not applicable | Potential for disruption of cardioprotective pathways. drugbank.com |

Interactions with Beta-Blockers and Cardiac Glycosides

The concomitant use of this compound with beta-blocking agents has been generally well-tolerated in patients with stable angina. nih.govdrugbank.com In fact, clinical studies have demonstrated an additive anti-anginal effect when bepridil is administered to patients already receiving propranolol (B1214883). However, caution is advised in patients with impaired ventricular function or cardiac conduction abnormalities, as there is insufficient data to predict the effects of combined therapy in these populations. nih.govdrugbank.com Both bepridil and beta-blockers can depress atrioventricular (AV) nodal conduction and myocardial contractility, and their combined use could potentially lead to excessive bradycardia and conduction issues. drugs.com

Regarding cardiac glycosides such as digoxin, studies have shown varied effects. Some controlled studies in healthy volunteers indicated that this compound either had no effect or was associated with modest increases (around 30%) in steady-state serum digoxin concentrations. nih.gov However, the available data is not sufficient to rule out the possibility of more significant increases in serum digoxin levels in some patients, particularly those with cardiac conduction abnormalities. nih.gov An exaggerated depression of AV nodal conduction is a potential risk with the concurrent use of bepridil and cardiac glycosides. drugbank.com

Interactions with Diuretics and Electrolyte Levels

The use of potassium-wasting diuretics, such as thiazides and loop diuretics, can lead to hypokalemia (low potassium levels). drugs.comdrugbank.com Hypokalemia is a significant risk factor for the development of serious ventricular arrhythmias, including Torsades de Pointes, particularly in patients receiving bepridil, which prolongs the QT interval. nih.govdrugs.com Therefore, it is crucial to monitor serum potassium levels closely and correct any deficiency before initiating bepridil therapy. drugs.com The use of potassium-sparing diuretics may be considered for patients who require diuretic therapy while on bepridil. drugs.com

Table 3: this compound Interaction with Diuretics

| Diuretic Type | Interaction Mechanism | Potential Consequence |

|---|---|---|

| Potassium-Wasting (e.g., Furosemide, Hydrochlorothiazide) | Induction of hypokalemia | Increased risk of bepridil-induced ventricular arrhythmias (Torsades de Pointes). drugs.comdrugbank.com |

| Potassium-Sparing (e.g., Spironolactone, Amiloride) | Mitigation of potassium loss | May be a safer alternative for patients on bepridil requiring diuretic therapy. |

Antihypertensive and Vasodilatory Drug Interactions

This compound exhibits antihypertensive properties due to its ability to dilate peripheral arterioles, which reduces total peripheral resistance (afterload). drugs.comdrugbank.com When co-administered with other antihypertensive agents or vasodilators, there is a potential for additive hypotensive effects. This can lead to an increased risk of dizziness, lightheadedness, syncope, or orthostatic hypotension.

The concomitant use of bepridil with long- and short-acting nitrates has been safely tolerated in patients with stable angina pectoris. nih.govdrugbank.com Patients can continue to use sublingual nitroglycerin as needed for acute angina attacks during bepridil therapy. drugbank.com However, careful monitoring of blood pressure is advised when combining bepridil with any drug that has blood pressure-lowering effects.

Drug Interaction Classification

The interactions of this compound with other drugs can be categorized based on their clinical significance. These classifications serve as a guideline to help healthcare providers assess the risk-benefit ratio of concomitant drug administration. Generally, drug interactions are classified as major, moderate, or minor.

Major: The risk of the interaction outweighs the benefit, and combinations should be avoided. For bepridil, this category includes concurrent use with other QT-prolonging drugs due to the high risk of life-threatening arrhythmias. nih.gov

Moderate: The combination should usually be avoided and used only under special circumstances with close monitoring. An example would be the use of bepridil with potent CYP3A4 inhibitors. nih.gov

Minor: The risk is minimal, and the combination may be managed by assessing risk and considering alternative drugs. nih.gov

It is important to note that the clinical relevance of a particular drug interaction can vary significantly among individuals. nih.gov

Table 4: Classification of this compound Drug Interactions

| Classification | Description | Example Interacting Agents |

|---|---|---|

| Major | Highly clinically significant. Avoid combinations as the risk outweighs the benefit. | Other QT-prolonging agents (e.g., Sotalol, Quinidine). nih.gov |

| Moderate | Moderately clinically significant. Usually avoid; use only in special circumstances. | Potent CYP3A4 inhibitors (e.g., Ketoconazole). nih.gov |

| Minor | Minimally clinically significant. Minimize risk; assess patient-specific factors. | Certain other antihypertensives (with close monitoring). nih.gov |

Advanced Research Applications and Novel Discoveries

Antiviral Research and Mechanisms

Initially recognized for its cardiovascular effects, bepridil (B108811) has been identified as a potent inhibitor of several life-threatening viruses. This has led to significant investigation into its mechanisms of action and its potential as a repurposed antiviral agent.

Activity against Filoviruses (e.g., Ebola, Marburg Viruses)

Bepridil has demonstrated significant efficacy against filoviruses, a family of viruses that includes Ebola (EBOV) and Marburg (MARV) viruses. nih.gov In vitro studies have confirmed that bepridil is an active inhibitor of multiple filoviruses, including EBOV, Sudan virus (SUDV), and MARV. nih.gov The antiviral activity of bepridil against Marburg virus in Vero E6 cells was found to have a half-maximal inhibitory concentration (IC50) of 5.99 ± 1.05 µM. nih.gov

The proposed mechanism suggests that bepridil inhibits these viruses at a late stage of viral entry. nih.gov It is thought to bind to the viral glycoprotein (B1211001) (GP), which is crucial for the virus to fuse with the host cell's endosomal membrane, thereby preventing the release of the viral contents into the cell. nih.gov

In vivo studies have substantiated these findings. In a lethal mouse model of Marburg virus disease, treatment with bepridil resulted in markedly high survival rates. nih.govnih.gov Similarly, earlier research in mice infected with a mouse-adapted Ebola virus showed that bepridil treatment could lead to 100% survival. nih.gov These results underscore bepridil's potential as a broad-spectrum anti-filovirus therapeutic agent. nih.gov

Table 1: In Vivo Efficacy of Bepridil Hydrochloride Against Filoviruses

Virus Animal Model Survival Rate Reference Marburg Virus (MARV) Mouse 80-90% [3, 4] Ebola Virus (EBOV) Mouse 100% drugtargetreview.com

Activity against Coronaviruses (e.g., SARS-CoV-2)

The emergence of the COVID-19 pandemic prompted widespread screening of existing drugs for antiviral activity, which identified bepridil as a potent agent against SARS-CoV-2. drugtargetreview.comresearchgate.net In vitro studies showed that bepridil effectively inhibits the cytopathogenic effects of the virus in various cell lines. nih.gov Specifically, it completely prevented virus-induced damage in Vero E6 cells at a concentration of 5 µM and in A549 cells at 6.25 µM. biorxiv.orgnih.gov

The antiviral mechanism of bepridil against SARS-CoV-2 is believed to be twofold. nih.govnih.gov First, as a basic molecule, it can raise the pH of endosomes, which interferes with the pH-dependent entry of the virus into the host cell. nih.govnih.gov Second, it inhibits the virus's main protease (Mpro), an essential enzyme for viral replication. nih.govnih.gov This dual-action mechanism makes it a promising candidate for further investigation. nih.govnih.gov The concentration of bepridil achievable in human plasma is thought to be sufficient to inhibit SARS-CoV-2, suggesting its potential clinical utility. nih.govbiorxiv.org

Table 2: In Vitro Activity of Bepridil Against SARS-CoV-2 ```html

| Cell Line | Effective Concentration for Complete Inhibition | Reference |

|---|---|---|

| Vero E6 | 5 µM | [10, 11] |

| A549 | 6.25 µM | [10, 11] |

Potential for Drug Repurposing in Antiviral Therapy

The discovery of bepridil's efficacy against both filoviruses and coronaviruses highlights its strong potential for drug repurposing. nih.govdrugtargetreview.comOriginally approved for angina, its established development and manufacturing processes could significantly accelerate its path to clinical use for viral infections compared to developing a new drug from scratch. drugtargetreview.commdpi.comThe investigation into bepridil is part of a broader strategy to screen approved medications to find new uses against emerging infectious diseases. drugtargetreview.comThis approach is seen as imperative for rapidly finding alternative medicines for pandemics and other viral threats. drugtargetreview.comThe promising preclinical results for bepridil against viruses like Ebola, Marburg, and SARS-CoV-2 have led to calls for serious consideration of its advancement into clinical trials for these new indications.

drugtargetreview.comnih.gov

Studies in Visceral Pain Pathways

Recent research has uncovered a novel application for bepridil in the management of visceral pain, stemming from its activity as a multi-channel blocker.

T-type Calcium Channel Blocking Activity in Pain Models

T-type calcium channels, particularly the Cav3.2 isoform, are recognized as key therapeutic targets for treating intractable pain, including visceral pain. nih.govjst.go.jpBepridil has been identified as a potent blocker of these T-type channels. nih.govThis blocking activity is considered a primary mechanism for its observed effects in animal models of visceral pain. jst.go.jpBy inhibiting these channels, bepridil can suppress the hyperexcitability of neurons involved in pain signaling pathways, suggesting its utility in developing new treatments for conditions characterized by visceral pain.

nih.govjst.go.jp5.2.2. Reduction of Referred Hyperalgesia and Colonic/Bladder Hypersensitivity

Studies using mouse models have demonstrated bepridil's effectiveness in alleviating visceral pain. nih.govIn a model of colonic pain induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), systemic administration of bepridil strongly reduced both referred hyperalgesia (pain perceived in a location other than the site of the painful stimulus) and colonic hypersensitivity.

nih.govjst.go.jp

Furthermore, in a model of bladder pain induced by cyclophosphamide (CPA), bepridil reversed bladder pain-like behaviors and referred hyperalgesia. nih.govjst.go.jpThese findings suggest that by blocking T-type calcium channels, bepridil is useful for treating both colonic and bladder pain.

nih.govjst.go.jpTable 3: Efficacy of this compound in Visceral Pain Models ```html

Pain Model Inducing Agent Observed Effect of Bepridil Reference Colonic Pain 2,4,6-trinitrobenzene sulfonic acid (TNBS) Strongly reduced referred hyperalgesia and colonic hypersensitivity [2, 8] Bladder Pain Cyclophosphamide (CPA) Reversed pain-like nociceptive behavior and referred hyperalgesia [2, 8]

Investigational Anti-Cancer Effects

This compound, primarily known as a calcium channel blocker, has been the subject of research for its potential anti-cancer properties. nih.gov Studies have explored its efficacy against various cancer cell lines, revealing mechanisms that extend beyond its primary pharmacological classification. nih.govpatsnap.com

In the context of ovarian cancer, bepridil has been shown to significantly reduce cell viability, migration, and invasion in both the SKOV-3 cell line and its highly metastatic counterpart, SKOV-3-13. nih.govmdpi.com Notably, the metastatic cell line (SKOV-3-13) exhibited greater sensitivity to bepridil. nih.govmdpi.com Research also indicates that bepridil can reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by decreasing the expression of EMT-related markers such as vimentin, β-catenin, and Snail. nih.govmdpi.com An in vivo mouse xenograft model further corroborated these findings, showing that bepridil treatment significantly reduced tumor growth in mice inoculated with the metastatic SKOV-3-13 cells. nih.govmdpi.com

The anti-cancer effects of bepridil are not limited to ovarian cancer. It has demonstrated significant efficacy against melanoma (WM239A), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and prostate cancer (PC-3) cells. nih.govresearchgate.net Research on human brain tumor cells, specifically astrocytoma (U-373 MG) and neuroblastoma (SK-N-MC), has also yielded promising results. nih.govnih.gov Studies have shown that bepridil can induce cytotoxicity in these cells in a dose-dependent manner. nih.gov Furthermore, when used in combination with antiestrogens like tamoxifen, clomiphene, and nafoxidine, bepridil significantly enhanced the antiestrogen-induced inhibition of tumor cell growth. nih.gov This potentiation is thought to be linked to the blockade of the Na+-Ca2+ exchange mechanism, leading to a sustained increase in intracellular calcium concentration, which contributes to cell death. nih.govnih.gov

| Cancer Type | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Ovarian Cancer | SKOV-3, SKOV-3-13 | Reduced cell viability, migration, and invasion. Reversed epithelial-mesenchymal transition (EMT). Reduced tumor growth in vivo (SKOV-3-13). | nih.govmdpi.com |